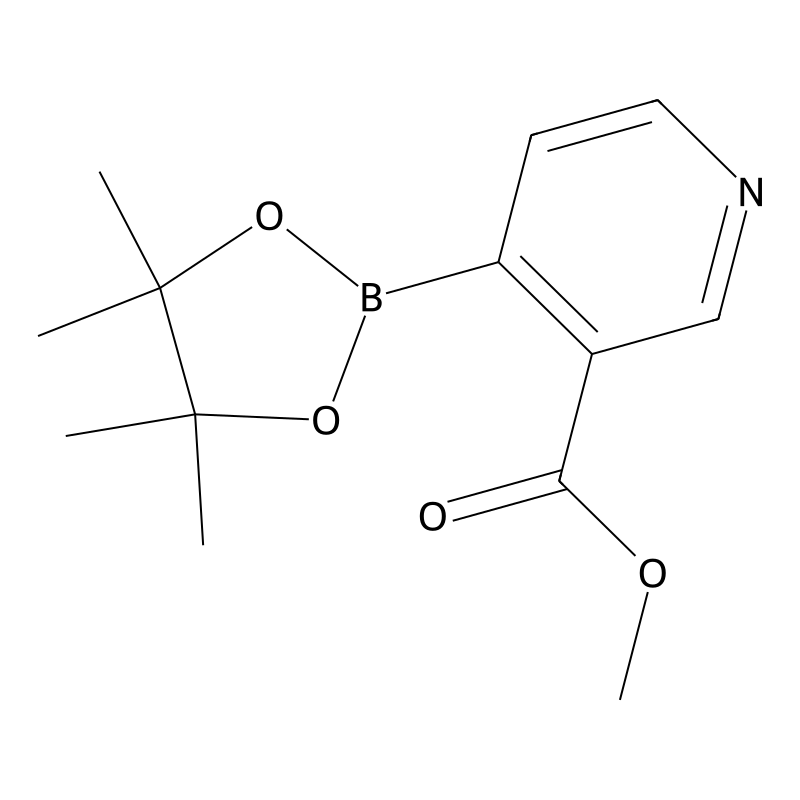

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety. Its molecular formula is with a molecular weight of approximately 263.1 g/mol. This compound is often utilized in organic synthesis and catalysis due to its reactivity and ability to form stable complexes with various substrates .

The chemical reactivity of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester primarily involves:

- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

- Nucleophilic Substitution: The boronic acid functionality allows for nucleophilic attack, facilitating the formation of new carbon-carbon bonds.

- Acylation Reactions: The methoxycarbonyl group can undergo hydrolysis or transesterification, making it useful in further synthetic transformations .

While specific biological activities of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester are not extensively documented, boronic acids in general exhibit a range of biological activities, including:

- Antitumor Activity: Some boronic acids have been shown to inhibit proteasome activity, which can lead to apoptosis in cancer cells.

- Antiviral Properties: Certain derivatives demonstrate potential antiviral effects by interfering with viral replication processes.

- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including serine proteases and glycosidases .

The synthesis of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves:

- Borylation of Pyridine Derivatives: The starting pyridine compound is subjected to borylation using boron reagents such as bis(pinacolato)diboron.

- Esterification: The resulting boronic acid is then reacted with methoxycarbonyl chloride or an equivalent reagent under basic conditions to form the ester.

- Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester finds applications in:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: Its derivatives are utilized in drug discovery and development due to their biological activity.

- Material Science: Used in the preparation of functional materials and polymers through cross-coupling reactions .

Interaction studies involving 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester often focus on its ability to form complexes with various substrates. This includes:

- Complexation with Transition Metals: Investigating how this compound interacts with transition metals can provide insights into its catalytic properties.

- Binding Studies with Biological Targets: Understanding its binding affinity and selectivity towards enzymes or receptors can reveal potential therapeutic applications .

Several compounds share structural similarities with 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 3-Methylpyridine-4-boronic acid pinacol ester | 219.09 g/mol | Lacks methoxycarbonyl group; used in similar reactions | |

| 3-Methoxy-4-pyridineboronic acid pinacol ester | 230.07 g/mol | Contains methoxy group; used for different synthetic pathways | |

| 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester | 263.1 g/mol | Similar structure but different position of substituents |

Uniqueness

The uniqueness of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester lies in its specific arrangement of functional groups, allowing it to participate effectively in diverse